Calindol Hydrochloride
Overview
Description
Calindol Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C21H21ClN2 and its molecular weight is 336.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vascular Contractility Inhibition : Calhex-231, NPS 2143, and Calindol have been found to reduce vascular contractility by directly inhibiting voltage-gated Ca2+ channels, in addition to their CaSR-mediated actions in the vasculature (Greenberg et al., 2016).
Activation of Ca2+ Receptor : Calindol acts as a strong agonist of the T903-Rhoc construct, demonstrating allosteric linkages between Ca2+ site(s) in the ECD and 7TMD of the human Ca2+ receptor (Ray et al., 2005).
Prevention of Vascular Calcification : Calindol is effective in preventing high phosphate-induced vascular calcification by affecting osteoblastic differentiation and promoting matrix GLA protein synthesis in vitro (Ciceri et al., 2013).
Calcium Sensing Receptor Agonists : Derivatives of Calindol can be designed to be more active and selective calcium sensing receptor agonists. For instance, 7-nitrocalindol shows a 6-fold higher activity (Kiefer et al., 2016).
Combination Therapy for Vascular Calcification : When combined with lanthanum chloride, Calindol may play a role in treating high phosphate-induced vascular calcification (Ciceri et al., 2012).
Cardiomyocyte Apoptosis in Heart Failure : Calindol is implicated in the role of CaR in cardiomyocyte apoptosis through the sarcoplasmic reticulum and mitochondrial death pathway in cardiac hypertrophy and heart failure. Its inhibition potentially protects against cell death (Lu et al., 2013).
Mechanism of Action
Target of Action
Calindol Hydrochloride is a positive allosteric modulator (PAM) of the calcimimetic calcium-sensing receptor (CaSR) . The CaSR is a G protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis .
Mode of Action
This compound interacts with the CaSR, enhancing its sensitivity to calcium. This interaction results in the potent stimulation of phosphatidylinositol (PI) hydrolysis . The EC50 value of this compound for CaSR is 132 nM .
Biochemical Pathways
The activation of CaSR by this compound triggers the phosphatidylinositol (PI)-intracellular calcium signaling pathway . In the presence of 2mM Ca2+, Calindol stimulates PI accumulation with an EC50 of 1.0 μM or 0.31 μM in cells expressing the rat or the human CaSR, respectively .
Pharmacokinetics
It is known that the compound is soluble in dmso at a concentration of 100 mg/ml .
Result of Action
The activation of CaSR by this compound can lead to various cellular effects, depending on the cell type. For instance, in some cell types, the activation of CaSR can trigger cell proliferation .
Action Environment
The action of this compound is influenced by the presence of calcium ions. Its ability to stimulate PI hydrolysis is enhanced in the presence of 2mM Ca2+
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Calindol Hydrochloride interacts with the CaSR, a G protein-coupled receptor, to stimulate PI hydrolysis and proliferation in the presence of calcium . In vitro studies have shown that in the presence of 2mM Ca2+, Calindol stimulates PI in cells expressing rat or human CaSR with an EC50 of 1.0 μM or 0.31 μM respectively .
Cellular Effects
This compound has been shown to influence cell function by modulating the activity of the CaSR. It has been reported to inhibit Methoxamine and KCl-induced precontraction tension and inhibit whole-cell voltage-gated Ca2+ channel (VGCC) currents in rabbit mesenteric arteries .
Molecular Mechanism
This compound exerts its effects at the molecular level by directly interacting with the CaSR in transmembrane domains . It triggers PI hydrolysis less effectively in the absence of calcium, indicating that it is an allosteric modulator that cooperates with calcium to activate the CaSR .
Metabolic Pathways
This compound is involved in the regulation of calcium ion homeostasis through its interaction with the CaSR
Properties
IUPAC Name |
(1R)-N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2.ClH/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18;/h2-13,15,22-23H,14H2,1H3;1H/t15-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFILKQPBQZIRST-XFULWGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634884 | |
Record name | (1R)-N-[(1H-Indol-2-yl)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
729610-18-8 | |
Record name | (1R)-N-[(1H-Indol-2-yl)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.